

Technical Guide: Physicochemical Properties and Biological Activities of 2-Chloro-N-propylacetamide

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Compound of Interest

Compound Name: *2-chloro-N-propylacetamide*

Cat. No.: *B077628*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **2-chloro-N-propylacetamide**. The information is intended to support research and development efforts in medicinal chemistry, agrochemistry, and related scientific fields.

Core Physicochemical Data

2-Chloro-N-propylacetamide is a chemical compound with the molecular formula $C_5H_{10}ClNO$. [1][2][3] It is classified as a solid and is identified by the CAS Number 13916-39-7.[1][2][3] The molecular weight of the compound is 135.59 g/mol .[1][2]

Quantitative Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	$C_5H_{10}ClNO$	[1] [2] [3]
Molecular Weight	135.59 g/mol	[1] [2]
CAS Number	13916-39-7	[1] [2] [3]
Physical State	Solid	[2]
Boiling Point	105-106 °C (at 10.5 Torr)	[4]
Density (Predicted)	$1.056 \pm 0.06 \text{ g/cm}^3$	[4]
Melting Point (Estimated)	80 - 84 °C	[5]

Note: The melting point is an estimate based on the closely related compound 2-chloro-N-cyclopropylacetamide.

Solubility Profile

While specific solubility data for **2-chloro-N-propylacetamide** is not readily available, the related compound N-acetyl-N-propylacetamide exhibits good solubility in polar solvents such as water, ethanol, and methanol due to the presence of polar amide bonds capable of hydrogen bonding.[\[6\]](#) Conversely, its solubility in non-polar solvents like hexane and toluene is limited.[\[6\]](#)

Experimental Protocols

Synthesis of 2-Chloro-N-propylacetamide

This protocol is adapted from general methods for the synthesis of N-substituted chloroacetamides.

Materials:

- n-Propylamine
- Chloroacetyl chloride
- Anhydrous diethyl ether (or other suitable inert solvent)

- Triethylamine (or other suitable base)
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Stirring apparatus
- Ice bath

Procedure:

- In a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve n-propylamine (1 equivalent) in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add chloroacetyl chloride (1.1 equivalents), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel. Maintain the temperature below 10°C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The crude **2-chloro-N-propylacetamide** can be further purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

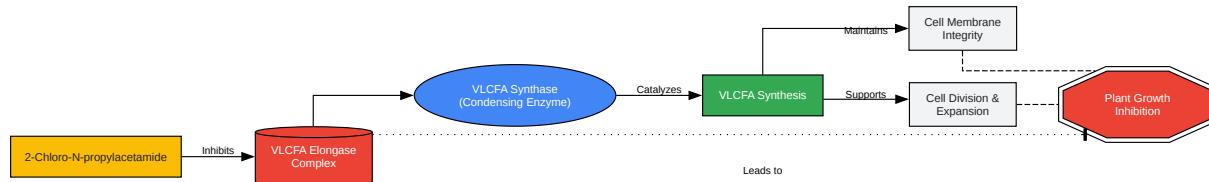
While specific biological activities of **2-chloro-N-propylacetamide** are not extensively documented, the broader class of chloroacetamide compounds exhibits significant biological effects, notably as herbicides and potentially as inducers of ferroptosis.

Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants.^[7] This inhibition is a key mechanism of their herbicidal action.^[7]

Proposed Mechanism of Action:

The primary target of chloroacetamide herbicides is the VLCFA elongase complex located in the endoplasmic reticulum.^[7] Specifically, they are believed to inhibit the condensing enzyme (VLCFA synthase) of this complex.^[7] This inhibition leads to a depletion of VLCFAs, which are essential components of cell membranes and play crucial roles in various cellular processes, including cell division and expansion.^[7] The disruption of VLCFA synthesis ultimately results in the cessation of growth and death of susceptible plants.^[7]



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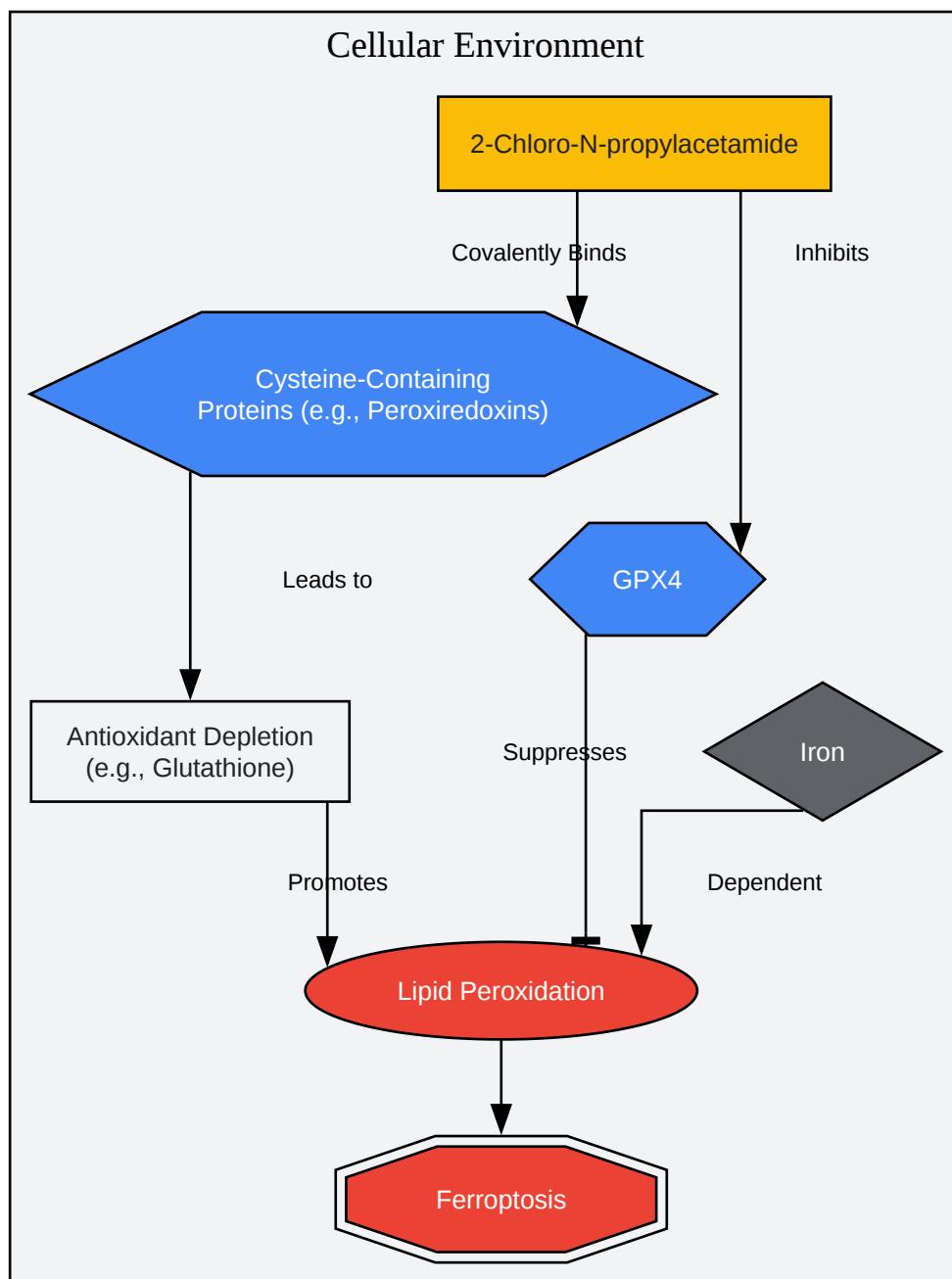
Caption: Proposed mechanism of herbicidal action of **2-chloro-N-propylacetamide**.

Induction of Ferroptosis

Recent studies have indicated that compounds containing a chloro-N-acetamide moiety can induce a form of regulated cell death known as ferroptosis.[\[1\]](#)[\[8\]](#) This process is characterized by iron-dependent lipid peroxidation.

Proposed Mechanism of Action:

The chloro-N-acetamide group is a cysteine-reactive covalent ligand.[\[1\]](#)[\[8\]](#) It can form covalent bonds with a wide range of proteins containing cysteine residues, including peroxiredoxins.[\[1\]](#)[\[8\]](#) This broad reactivity can lead to the depletion of cellular antioxidants, such as glutathione, and the inactivation of enzymes involved in reducing lipid peroxides, like glutathione peroxidase 4 (GPX4).[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The resulting increase in lipid peroxidation, in an iron-dependent manner, leads to membrane damage and ultimately, ferroptotic cell death.[\[1\]](#)[\[8\]](#)[\[9\]](#) This effect has been observed to be independent of the RNF4 E3 ligase.[\[1\]](#)[\[8\]](#)



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